![molecular formula C20H13ClO3 B4809630 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE](/img/structure/B4809630.png)
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE
Vue d'ensemble
Description
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE is a synthetic compound belonging to the class of chromenes.
Méthodes De Préparation
The synthesis of 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE typically involves the condensation of 4-chlorobenzaldehyde with 6-methoxy-2H-chromen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE can be compared with other similar compounds, such as:
Chalcones: Chalcones are a class of compounds with a similar structure and exhibit various biological activities. this compound has unique properties due to the presence of the chromene ring.
Flavonoids: Flavonoids are another class of compounds with structural similarities and biological activities.
Propriétés
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3/c1-23-16-10-9-15-19-14(16)3-2-4-17(19)24-18(20(15)22)11-12-5-7-13(21)8-6-12/h2-11H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHSORMJOMLBX-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4809549.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4809554.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4809557.png)
![(4E)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B4809562.png)
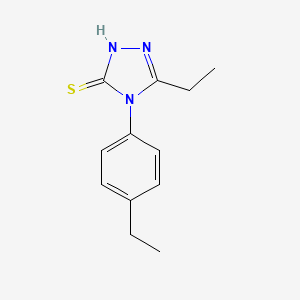
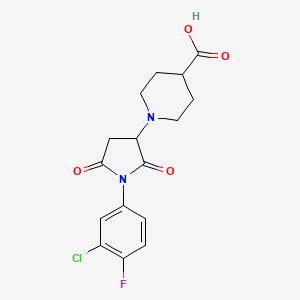
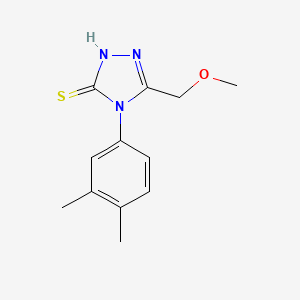
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4809609.png)
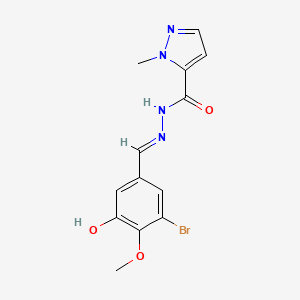
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4809639.png)
![3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL](/img/structure/B4809642.png)
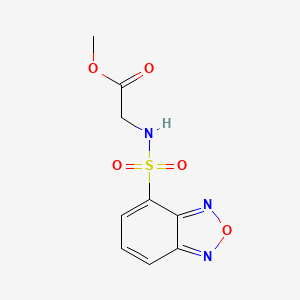
![2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4809648.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B4809649.png)
